Bis(diethylamino)silane chemical properties and structure
Bis(diethylamino)silane chemical properties and structure
An In-depth Technical Guide to Bis(diethylamino)silane: Chemical Properties and Structure
Introduction
Bis(diethylamino)silane (BDEAS), a prominent member of the aminosilane (B1250345) family, is a versatile organosilicon compound with significant applications in the semiconductor industry.[1] It serves as a key precursor for the deposition of high-quality silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] Its liquid state at room temperature, coupled with a favorable balance of reactivity and thermal stability, makes it an attractive candidate for these precise manufacturing processes.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of bis(diethylamino)silane.
Chemical and Physical Properties
Bis(diethylamino)silane is a colorless liquid with an organic amine-like odor.[3][4] It is characterized by the chemical formula C₈H₂₂N₂Si.[3][5] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₂₂N₂Si | [3][5][6] |
| Molecular Weight | 174.36 g/mol | [4][5][6] |
| Appearance | Colorless liquid | [1][4][5][6] |
| Odor | Organic amine odor | [3] |
| Density | 0.804 g/mL | [1][5][7] |
| Boiling Point | 188 °C @ 760 torr; 70 °C @ 30 torr | [3][6][8] |
| Melting Point | < -10 °C | [3][7][8] |
| Purity | Available up to 99.999% | [4][6] |
| CAS Number | 27804-64-4 | [1][5] |
Chemical Structure
The molecular structure of bis(diethylamino)silane consists of a central silicon atom bonded to two hydrogen atoms and the nitrogen atoms of two diethylamino groups. This structure provides a balance of reactivity and thermal stability, which is crucial for its applications in thin film deposition.[1]
Synthesis of Bis(diethylamino)silane
The most common synthetic route to bis(diethylamino)silane involves the reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with diethylamine (B46881) ((C₂H₅)₂NH).[2] This nucleophilic substitution reaction is typically carried out in an inert atmosphere to prevent side reactions with moisture.[9] An excess of diethylamine is often used to act as a neutralizing agent for the hydrochloric acid byproduct, driving the reaction to completion.[9]
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of bis(diethylamino)silane. Specific reaction conditions may be optimized for yield and purity.[10]
-
Reactor Setup : A dried reaction vessel is equipped with a stirrer, a dropping funnel, and a condenser, and the system is purged with an inert gas such as nitrogen.[2][9]
-
Solvent and Catalyst : Anhydrous hexane (B92381) is added to the reactor as a solvent. In some procedures, a clay catalyst is also added.[11]
-
Reactant Addition : The reaction mixture is cooled to the desired temperature (e.g., 40-60 °C). Dichlorosilane is slowly added to the stirred mixture, followed by the dropwise addition of diethylamine.[11]
-
Reaction : The reaction is stirred for a specified period (e.g., 5-10 hours) to ensure completion.[11]
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Workup and Purification : The solid diethylamine hydrochloride byproduct is removed by filtration. The resulting filtrate is then purified by distillation to yield bis(diethylamino)silane.[9][12]
Reactivity and Stability
Bis(diethylamino)silane is a flammable and corrosive liquid that is sensitive to air and moisture.[4][9] It reacts with water and moisture in the air, liberating diethylamine.[13] Therefore, it should be handled and stored in a dry, inert atmosphere.[13] It is stable in sealed containers under these conditions.[13] The compound is incompatible with acids, alcohols, and oxidizing agents.[13]
Safety and Handling
Due to its flammable and corrosive nature, as well as its reactivity with water, appropriate safety precautions must be taken when handling bis(diethylamino)silane.[13][14] This includes working in a well-ventilated area, preferably a fume hood, and using personal protective equipment such as gloves, safety goggles, and a lab coat.[13][14] The material should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3][14] In case of fire, water spray, foam, carbon dioxide, or dry chemical extinguishers are suitable; however, straight streams of water should be avoided.[13][14]
Applications in Thin Film Deposition
Bis(diethylamino)silane is a crucial precursor in the semiconductor industry for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon-containing thin films.[1] It is used to deposit high-quality silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films, which are essential components in microelectronic devices.[1] The deposition of SiO₂ using BDEAS often involves an oxidizing agent such as ozone or oxygen plasma.[1] The choice of precursor and deposition parameters significantly influences the quality and properties of the resulting films.[1] Studies have shown that BDEAS can offer advantages over other aminosilane precursors, such as a lower energy barrier in the rate-determining step of the deposition process, potentially leading to faster growth rates.[1]
References
- 1. Bis(diethylamino)silane | 27804-64-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. argosun.com [argosun.com]
- 4. Bis(diethylamino)silane | BDEAS | C8H22N2Si - Ereztech [ereztech.com]
- 5. strem.com [strem.com]
- 6. Wonik Materials North America - Wonik Materials North America [wimna.com]
- 7. louisville.edu [louisville.edu]
- 8. Bis(diethylamino)silane | 27804-64-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of the Synthetic Process of Bis(Diethylamino)Silane Based on Response Surface Methodology | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 12. chembk.com [chembk.com]
- 13. gelest.com [gelest.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
